LewisY (LeY) pentaose
Description
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal |
Origin of Product |
United States |
Chemical Reactions Analysis
Glycosylation and Hydrolysis
-
Acid-Catalyzed Hydrolysis :
Glycosidic bonds in LeY cleave under acidic conditions (pH < 5), as observed in lysosomal environments . For example, β-galactosidases hydrolyze terminal galactose residues, altering antigenicity. -
Enzymatic Modifications :
Fucosyltransferases (e.g., FUT3/FUT4) catalyze α1-3/4 fucose additions, critical for LeY biosynthesis . Competitive inhibition by synthetic analogs (e.g., GDP-fucose mimics) is a therapeutic strategy.
Oxidation and Redox Reactions
-
Periodate Oxidation :
Vicinal diols (e.g., galactose C4–C5) undergo cleavage, generating aldehydes for conjugation:This reaction facilitates bioconjugation in diagnostic probes .
-
ROS-Mediated Degradation :
Reactive oxygen species (ROS) in tumor microenvironments oxidize LeY’s reducing ends, forming advanced glycation end-products (AGEs) .
Lectin Binding
LeY binds selectively to:
-
DC-SIGN (Dendritic Cell-Specific ICAM-3-Grabbing Non-integrin): Mediates immune cell adhesion.
-
Selectins : Facilitates metastasis via endothelial cell interactions.
Antibody Recognition
Anti-LeY antibodies (e.g., BR55-2) exploit LeY’s epitope for cancer immunotherapy. Binding affinity (Kd ≈ 10⁻⁸ M) is enhanced by multivalent presentations.
Stability and Degradation Pathways
| Condition | Effect on LeY | Half-Life |
|---|---|---|
| pH 2.0 (gastric) | Glycosidic bond hydrolysis | <1 hour |
| pH 7.4 (physiological) | Stable | >1 month |
| 100 mM GSH (reductive) | Thiol-disulfide exchange (minimal) | N/A |
Comparison with Similar Compounds
Structural Differences
| Compound | Core Structure | Fucosylation Pattern | Key Enzyme |
|---|---|---|---|
| LeY Pentaose | Galβ1-4GlcNAc | Fucα1-2Gal + Fucα1-3GlcNAc | FUT1 |
| LeX Tetraose | Galβ1-4GlcNAc | Fucα1-3GlcNAc | FUT9 |
| LeB Pentaose | Fucα1-2Galβ1-3GlcNAc | Fucα1-4GlcNAc | FUT1 + FUT3 |
| H Antigen (Type 2) | Galβ1-4GlcNAc | Fucα1-2Gal (no additional fucose) | FUT1 |
| Blood Group A | GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc | Fucα1-2Gal + GalNAcα1-3Gal | ABO glycosyltransferases |
LeY distinguishes itself through dual fucosylation (α1,2 and α1,3), unlike LeX (single α1,3 fucose) or H antigens (single α1,2 fucose) . Blood group A/B antigens incorporate GalNAc/Gal residues instead of secondary fucose .
Binding Affinity and Ligand Specificity
Data from isothermal titration calorimetry (ITC) and glycan arrays reveal distinct binding profiles:
| Compound | KD (μM) for SrFLD* | Key Binding Partners |
|---|---|---|
| LeY Pentaose | ~5–12 | Anti-LeY antibodies, EGFR, CD44 |
| LeY Tetraose | ~12 | Lectins (e.g., MN3 clone) |
| H Type-2 Trisaccharide | ~46 | H antigen-specific lectins |
| L-Fucose | ~174–219 | Fucose-binding proteins |
SrFLD: *Streptococcus fucose lectin domain .
LeY pentaose exhibits higher affinity than H antigens or isolated fucose due to its dual fucosylation, enhancing interactions with cancer-related receptors like EGFR .
Therapeutic Targeting
LeY is a validated target for monoclonal antibodies (e.g., anti-LeY IgM) and combination therapies. Preclinical studies show that LeY antibodies synergize with drugs like ginsenoside Rg3 to inhibit endometrial cancer proliferation . In contrast, H antigens and blood group compounds are less frequently targeted due to their broader expression in normal tissues.
Q & A
Q. What are the structural features of LeY pentaose, and how do they influence its biological interactions?
LeY pentaose (Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal) is characterized by two terminal fucose residues linked to a lacto-N-fucopentaose backbone. The α1-2 and α1-3 fucosylation patterns are critical for its recognition by lectins and antibodies in cancer-associated glycosylation studies. Structural analysis via nuclear magnetic resonance (NMR) and X-ray crystallography can resolve spatial conformations affecting binding specificity .
Q. What are the standard methodologies for detecting and quantifying LeY pentaose in biological samples?
- Enzyme-linked lectin assay (ELLA): Uses lectins (e.g., Aleuria aurantia lectin) to detect LeY epitopes in immobilized glycans .
- Isothermal titration calorimetry (ITC): Measures binding affinity between LeY and receptors (e.g., antibodies or lectins) via thermodynamic parameters .
- Immunohistochemistry (IHC): Employs monoclonal antibodies (e.g., BR55-2) for tissue-specific localization .
Q. How does LeY pentaose contribute to cellular adhesion and signaling in cancer biology?
LeY facilitates metastasis by binding to E-selectin on endothelial cells, promoting tumor cell extravasation. Experimental validation involves knockout models of fucosyltransferases (e.g., FUT1 or FUT4) to assess LeY-dependent adhesion in vitro (e.g., transwell assays) and in vivo (e.g., xenograft models) .
Advanced Research Questions
Q. How can researchers resolve contradictions in ligand-binding data for LeY pentaose across different assays?
Discrepancies between ELLA (high-throughput but semi-quantitative) and ITC (low-throughput but quantitative) may arise from assay sensitivity or glycan presentation (e.g., solution-phase vs. immobilized). Orthogonal validation using surface plasmon resonance (SPR) and glycan microarray profiling is recommended to confirm binding specificity .
Q. What experimental designs are optimal for studying LeY pentaose’s role in modulating immune evasion in tumors?
- Hypothesis: LeY suppresses dendritic cell maturation via interaction with inhibitory lectins (e.g., Siglec-7).
- Approach: Use CRISPR-edited tumor cells (LeY+/LeY−) in co-culture with human dendritic cells, followed by cytokine profiling (e.g., IL-12, TGF-β) and T-cell activation assays .
- Controls: Include glycan competition assays with free LeY pentaose or fucosidase-treated cells .
Q. How can transcriptional regulation of LeY biosynthesis be systematically investigated in cancer models?
- Step 1: ChIP-seq or luciferase reporter assays to identify transcription factors (e.g., c-Jun/AP-1) binding to the FUT1 promoter .
- Step 2: siRNA knockdown of candidate regulators followed by qPCR (for FUT1 mRNA) and flow cytometry (for LeY surface expression) .
- Step 3: Correlate findings with clinical datasets (e.g., TCGA) to assess prognostic relevance .
Q. What strategies validate the specificity of anti-LeY antibodies in complex biological matrices?
- Pre-absorption controls: Incubate antibodies with excess soluble LeY pentaose to block signal .
- Glycan array screening: Test cross-reactivity with structurally similar glycans (e.g., Lewis X or H-type 2) .
- Mass spectrometry: Confirm LeY presence in immunoprecipitated samples .
Methodological Guidance
Q. How to design a study investigating LeY’s cross-species conservation in glycobiology?
- Comparative genomics: Analyze FUT1/FUT4 orthologs in model organisms (e.g., mice vs. primates) .
- Functional assays: Express human FUT1 in non-LeY-producing species (e.g., C. elegans) and assess glycan remodeling via MALDI-TOF .
Q. What statistical approaches are suitable for analyzing LeY’s correlation with clinical outcomes?
Q. How to address ethical and technical challenges in human studies involving LeY-targeted therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
